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Compound of Interest

Compound Name: (1-Methylazetidin-3-yl)methanol

Cat. No.: B3040035

Introduction

(1-Methylazetidin-3-yl)methanol is a saturated heterocyclic compound that has garnered
significant interest within the field of medicinal chemistry and drug development. Its rigid, three-
dimensional azetidine core, combined with a versatile hydroxymethyl functional group, makes it
a valuable building block for the synthesis of novel therapeutic agents. The small, constrained
ring system of azetidine can impart favorable physicochemical properties to drug candidates,
such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to
target proteins. This guide provides an in-depth overview of the key molecular and chemical
characteristics of (1-methylazetidin-3-yl)methanol, its synthesis, and its potential applications,
particularly as a component in the design of proteolysis-targeting chimeras (PROTACS) and
other complex molecular architectures.

Physicochemical Properties of (1-Methylazetidin-3-
yl)methanol

A comprehensive understanding of the physicochemical properties of a building block is
paramount for its effective utilization in drug design and synthesis. The key properties of (1-
methylazetidin-3-yl)methanol are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3040035?utm_src=pdf-interest
https://www.benchchem.com/product/b3040035?utm_src=pdf-body
https://www.benchchem.com/product/b3040035?utm_src=pdf-body
https://www.benchchem.com/product/b3040035?utm_src=pdf-body
https://www.benchchem.com/product/b3040035?utm_src=pdf-body
https://www.benchchem.com/product/b3040035?utm_src=pdf-body
https://www.benchchem.com/product/b3040035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3040035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
Molecular Formula C5H11NO [1112]
Molecular Weight 101.15 g/mol [3]
IUPAC Name (1-methylazetidin-3- 2]
yl)methanol

CAS Number 149917-2-23-4 [11[2]
Canonical SMILES CN1CC(CO)C1 [2]
Physical State Liquid [2]

Purity

Typically 295-98%

[1](21[4]

Room temperature or 2-8°C
Storage Temperature _ » [1][4]
(sealed in dry conditions)

Chemical Structure and Key Features

The chemical structure of (1-methylazetidin-3-yl)methanol is fundamental to its utility in
medicinal chemistry. The diagram below illustrates its key structural features.

Caption: Chemical structure of (1-Methylazetidin-3-yl)methanol.

The azetidine ring provides a rigid scaffold that can help to pre-organize appended
pharmacophoric groups in a defined spatial orientation, potentially leading to enhanced target
engagement. The tertiary amine introduced by the N-methyl group can influence the
compound's basicity and overall pharmacokinetic profile. The primary alcohol of the
hydroxymethyl group serves as a key synthetic handle for further chemical modifications, such
as the attachment of linkers in PROTACS or the introduction of other functional moieties.

Synthesis of (1-Methylazetidin-3-yl)methanol: A
Representative Protocol

The synthesis of (1-methylazetidin-3-yl)methanol can be achieved through various synthetic
routes. A common approach involves the N-methylation of a suitable azetidine precursor. The
following is a representative, multi-step protocol that illustrates a plausible synthetic pathway.
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Step 1: Protection of Azetidin-3-yl)methanol

The commercially available (azetidin-3-yl)methanol is first protected to prevent side reactions at

the secondary amine. A common protecting group for this purpose is the tert-butyloxycarbonyl

(Boc) group.

Dissolve (azetidin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) or
tetrahydrofuran (THF).

Add a base, for example, triethylamine (TEA), to the solution.

Slowly add di-tert-butyl dicarbonate (Boc)20 to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir until completion, which can be
monitored by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup and purify the product, tert-butyl 3-
(hydroxymethyl)azetidine-1-carboxylate, by column chromatography.

Step 2: N-Methylation of the Azetidine Ring

With the amine protected, the next conceptual step would be methylation. However, a more

direct route involves the reductive amination of a suitable precursor. A plausible direct synthesis

starts from 1-Boc-3-azetidinone.

Horner-Wadsworth-Emmons Reaction: React 1-Boc-3-azetidinone with a phosphonate ylide,
such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium
hydride (NaH) in an anhydrous solvent like THF to yield tert-butyl 3-(2-methoxy-2-
oxoethylidene)azetidine-1-carboxylate.[5]

Reduction of the Ester and Double Bond: The resulting a,3-unsaturated ester can be
reduced. A strong reducing agent like lithium aluminum hydride (LiAIH4) would reduce both
the ester and the double bond.

N-Methylation: A more controlled approach would be to first reduce the ester to the alcohol,
followed by N-methylation. Alternatively, starting with a different precursor allows for direct
methylation.
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A More Direct Conceptual Pathway: Reductive Amination

A more direct synthesis can be envisioned via the reductive amination of a suitable aldehyde
with methylamine.

o Start with a protected azetidine-3-carbaldehyde.
e React the aldehyde with methylamine in a suitable solvent.

 Introduce a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive
amination, forming the N-methylazetidine ring.

o Deprotect the protecting group to yield (1-methylazetidin-3-yl)methanol.

The following diagram illustrates a generalized workflow for the synthesis of substituted
azetidines.

Gommevc.auy Available Azetidine PrecuvsuD—PGrutecnun of Functional Groups (e.g., Boc prmecnonD—»Guncuunal Group Interconversion / E\aboramD—»@-A\kylauon or Reductive AmmaﬂoH H )

Click to download full resolution via product page

Caption: Generalized synthetic workflow for substituted azetidines.

Applications in Drug Discovery and Development

(1-Methylazetidin-3-yl)methanol is particularly valuable as a building block in the synthesis of
complex molecules for drug discovery. Its classification as a "Protein Degrader Building Block"
highlights its utility in the construction of PROTACSs.[1]

Role in PROTACSs:

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3
ligase, and a linker connecting the two.
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(1-Methylazetidin-3-yl)methanol can be incorporated into the linker region of a PROTAC. The
hydroxymethyl group provides a convenient attachment point for elongating the linker or for
connecting to either the target protein ligand or the E3 ligase ligand. The rigid azetidine core
can help to control the conformation and length of the linker, which is a critical parameter for
optimal PROTAC activity.

The diagram below illustrates the conceptual incorporation of (1-methylazetidin-3-
yl)methanol into a PROTAC structure.

El'arget Protein Ligan(D—Einker incorporating (1-Methylazetidin-3-yl)methanol E3 Ligase Ligand

Click to download full resolution via product page

Caption: Conceptual structure of a PROTAC incorporating the subject molecule.

Safety and Handling

Based on available safety data, (1-methylazetidin-3-yl)methanol is classified as a flammable
liquid and vapor.[3][4] It is also reported to cause skin irritation and serious eye damage, and
may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work
should be conducted in a well-ventilated fume hood.

Conclusion

(1-Methylazetidin-3-yl)methanol is a valuable and versatile building block for medicinal
chemists and drug development professionals. Its well-defined physicochemical properties,
coupled with its rigid three-dimensional structure and convenient synthetic handle, make it an
attractive component for the design of novel therapeutics, particularly in the burgeoning field of
targeted protein degradation. A thorough understanding of its synthesis, properties, and
applications is crucial for leveraging its full potential in the development of next-generation
medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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